1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity :
- A study by Puthran et al. (2019) synthesized derivatives using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which have shown significant in vitro antimicrobial activity (Puthran et al., 2019).
- Another research by Patel et al. (2011) focused on synthesizing new pyridine derivatives, exhibiting variable and modest antimicrobial activity (Patel et al., 2011).
Antioxidant and Anticancer Activity :
- Tumosienė et al. (2020) researched derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, finding some to exhibit significant antioxidant and anticancer activities (Tumosienė et al., 2020).
Synthesis of Diverse Derivatives :
- Research by Abdelall et al. (2014) reported the synthesis of new 1,3,4-thiadiazole derivatives and their molecular docking studies for potential applications in treating tuberculosis (Abdelall, 2014).
- Wu (2013) synthesized a compound with 1,3,4-thiadiazol and performed crystal structure analysis, revealing interactions that could be important for biological activity (Wu, 2013).
Electrochemical Synthesis :
- Amani and Nematollahi (2012) conducted a study on the electrochemical synthesis of new compounds based on the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (Amani & Nematollahi, 2012).
Fluorescence Properties :
- Dong et al. (2012) synthesized a twisted π-Conjugated molecule related to the compound, which showed different fluorescent colors based on its crystal structure (Dong et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(20)19-9-3-4-13(10-19)16-18-17-15(22-16)12-5-7-14(21-2)8-6-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPFUNRHKSZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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